2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide
Overview
Description
“2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is a chemical compound with the CAS Number: 1107645-27-1 . It has a molecular weight of 225.7 . The IUPAC name for this compound is 2-chloro-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetamide .
Molecular Structure Analysis
The Inchi Code for “2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide” is 1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Biological Effects of Related Acetamide and Thian Derivatives
Research on related acetamide derivatives highlights their importance in various biological contexts. For instance, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, underscoring their commercial significance and the expanded understanding of their biological effects over time Kennedy, G. (2001). Critical Reviews in Toxicology. Similarly, studies on sulfonamides, which share a functional similarity with the thian-4-yl moiety in terms of bioactive applications, reveal their extensive use in medicine, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Carta et al. (2012) discussed the patent landscape for sulfonamides, highlighting their ongoing development for various therapeutic purposes Expert Opinion on Therapeutic Patents.
Chemical Synthesis and Structural Properties
The synthetic pathway and structural properties of related compounds provide insights into the potential applications of "2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide" in drug development and organic synthesis. For example, the synthesis of thiophene analogues as discussed by Ashby et al. (1978), explores the isosteric replacement of aromatic rings with thiophene to investigate potential carcinogenicity, indicating the relevance of structural modification in drug design Ashby, J. et al. (1978). British Journal of Cancer.
Environmental and Toxicological Studies
Related research also encompasses environmental toxicology and the investigation of the effects of chemical exposure. For instance, Bertazzi et al. (1998) reviewed the long-term effects of dioxin exposure following the Seveso accident, contributing to the understanding of chemical toxicology and environmental health Environmental Health Perspectives.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothian-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c8-5-7(10)9-6-1-3-13(11,12)4-2-6/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOVAMUTHJOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,1-dioxo-1lambda6-thian-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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